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Compound of Interest

Compound Name: 4-(3-aminophenyl)benzoic Acid

Cat. No.: B111472 Get Quote

In the landscape of medicinal chemistry and drug development, the strategic selection of

molecular building blocks is paramount to the successful synthesis of novel therapeutic agents.

Among these, bifunctional scaffolds—molecules possessing multiple, distinct reactive sites—

offer unparalleled versatility. 4-(3-aminophenyl)benzoic acid (IUPAC Name: 3'-Amino-[1,1'-

biphenyl]-4-carboxylic acid) emerges as a molecule of significant interest. Its rigid biphenyl

core, functionalized with a nucleophilic aromatic amine and an electrophilic carboxylic acid at

opposite ends of the molecular axis, presents an ideal framework for constructing complex

molecular architectures.

This guide provides a comprehensive technical overview of 4-(3-aminophenyl)benzoic acid,

tailored for researchers, medicinal chemists, and drug development professionals. We will

delve into its physicochemical properties, outline robust experimental protocols for its

characterization, explore its chemical reactivity, and discuss its burgeoning role as a key

intermediate, particularly in the synthesis of targeted protein degraders[1]. This document is

designed not merely as a repository of data, but as a practical, field-proven guide grounded in

established scientific principles.

Section 1: Core Molecular Identity and Structure
Accurate identification is the foundation of all subsequent research. The fundamental identifiers

and structural properties of 4-(3-aminophenyl)benzoic acid are summarized below.
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Identifier Value Source(s)

IUPAC Name
3'-Amino-[1,1'-biphenyl]-4-

carboxylic acid
[2]

CAS Number 124221-69-8 [1][2]

Molecular Formula C₁₃H₁₁NO₂ [1][2]

Molecular Weight 213.23 g/mol [2]

Canonical SMILES
C1=CC(=CC(=C1)C2=CC=C(

C=C2)C(=O)O)N

Structural Representation:

Caption: 2D Structure of 4-(3-aminophenyl)benzoic acid.

Section 2: Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is critical for

anticipating its behavior in various experimental and physiological settings. While extensive

experimental data for this specific isomer is not widely published, the table below consolidates

available information. The absence of certain data points underscores the necessity for the

experimental protocols detailed in Section 4.
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Property Value / Description Source(s) / Notes

Appearance
White to off-white or yellow

powder

Inferred from related

aminobenzoic acids.[3]

Melting Point Not available.

For the related isomer 3-(4-

aminophenyl)benzoic acid, the

melting point is 198-199 °C.[4]

[5] This value should not be

used for the title compound but

suggests it is a high-melting

solid.

Boiling Point Not available.

Predicted value for the isomer

3-(4-aminophenyl)benzoic acid

is 441.1±28.0 °C.[4][5] High

boiling point is expected due to

hydrogen bonding and

molecular weight.

Solubility Not available.

Expected to have low solubility

in water and nonpolar

solvents, but higher solubility

in polar organic solvents like

DMSO, DMF, and alcohols,

and in aqueous base.

pKa Not available.

Predicted pKa for the isomer 3-

(4-aminophenyl)benzoic acid is

3.99±0.10.[4][5] The molecule

is amphoteric, with an acidic

pKa for the carboxylic acid

group and a basic pKa for the

aniline amine group.

Storage
Store at room temperature or

under refrigeration (2-8°C).
[1][2]
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Section 3: Analytical Characterization -
Spectroscopic Profile
While specific spectra for 4-(3-aminophenyl)benzoic acid are not publicly available, its

structure allows for the prediction of key spectroscopic features. This analysis is crucial for

identity confirmation and purity assessment of synthesized or procured material.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the

presence of two substituted benzene rings. Key expected signals include:

A broad singlet corresponding to the two amine (-NH₂) protons.

A singlet for the carboxylic acid (-COOH) proton, typically downfield (>10 ppm), which may

be exchangeable with D₂O.

A series of multiplets in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the

protons on the two phenyl rings. The specific splitting patterns (doublets, triplets, etc.) will

depend on the substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum should show 13 distinct signals.

A signal for the carboxylic acid carbonyl carbon, typically in the range of 165-175 ppm.

Multiple signals in the aromatic region (approx. 110-150 ppm), including quaternary

carbons and protonated carbons.

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional

groups.

A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.

Two N-H stretching bands from the primary amine, usually in the 3300-3500 cm⁻¹ region.

A sharp C=O stretch from the carboxylic acid carbonyl at approximately 1700 cm⁻¹.

C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the

molecular formula C₁₃H₁₁NO₂ with a monoisotopic mass of approximately 213.0790 Da.

Section 4: Essential Experimental Protocols
Given the sparse public data, researchers will likely need to determine key properties

experimentally. The following protocols are designed to be robust and self-validating.

Protocol: Determination of Aqueous Solubility via the
Shake-Flask Method
Causality: The shake-flask method is the gold standard for determining equilibrium solubility.[6]

It ensures that the solvent is fully saturated with the compound by allowing sufficient time for

equilibrium to be reached between the solid and dissolved states, providing a

thermodynamically accurate measurement.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology:

Preparation: Add an excess of 4-(3-aminophenyl)benzoic acid (e.g., 5-10 mg) to a glass

vial. The excess solid is crucial to ensure saturation.

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g.,

phosphate-buffered saline, PBS, pH 7.4) to the vial.

Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled

environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is

reached.[7]

Phase Separation: Allow the vial to stand undisturbed for at least 1 hour to let undissolved

solid settle. For more complete separation, centrifuge the vial at high speed (e.g., 10,000 x g

for 15 minutes).

Sampling: Carefully withdraw a sample of the clear supernatant.
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Filtration: Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm

PTFE) to remove any remaining microscopic particles.[7] This step is critical to prevent

inflation of the solubility value.

Quantification: Prepare a series of dilutions of the filtrate. Determine the concentration of the

compound in the diluted samples using a validated analytical method, such as High-

Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of

known concentrations.[7]

Calculation: Calculate the solubility in the original supernatant, accounting for any dilutions

made. Report the result in mg/mL or molarity at the specified temperature and pH.

Protocol: Determination of pKa via Potentiometric
Titration
Causality: Potentiometric titration is a highly precise method for determining pKa values.[8] It

works by monitoring the change in pH of a solution as a titrant (a strong acid or base) is added.

For an amphoteric molecule like 4-(3-aminophenyl)benzoic acid, this method can resolve the

pKa of the acidic carboxylic acid group and the pKa of the conjugate acid of the basic amine

group by identifying the inflection points on the titration curve.[9][10]

Caption: Workflow for Potentiometric pKa Determination.

Step-by-Step Methodology:

Instrument Calibration: Calibrate a potentiometer and pH electrode using standard buffers of

known pH (e.g., pH 4, 7, and 10).[9]

Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1

mM) in a solution of constant ionic strength, such as 0.15 M KCl.[9] The constant ionic

strength minimizes variations in activity coefficients.

Inert Atmosphere: Place the solution in a jacketed beaker on a magnetic stirrer and purge

with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of the basic

group.[9]
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Titration for Acidic pKa: Immerse the pH electrode in the solution. Titrate the solution by

making small, incremental additions of a standardized strong base (e.g., 0.1 M NaOH).

Record the pH and the volume of titrant added after each addition, allowing the reading to

stabilize.

Titration for Basic pKa: In a separate experiment, titrate a fresh solution of the compound

with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the amine group.

Data Analysis: Plot pH versus the volume of titrant added for both titrations. The pKa value

corresponds to the pH at the half-equivalence point of the titration curve for each functional

group.[11] This is the midpoint of the buffer region where the pH changes most slowly.

Section 5: Chemical Reactivity and Synthetic
Considerations
The utility of 4-(3-aminophenyl)benzoic acid as a building block stems from the distinct

reactivity of its functional groups.

4-(3-aminophenyl)benzoic acid

HOOC-Ph-Ph-NH₂

Aniline Amine (-NH₂)

 Nucleophilic Site

Carboxylic Acid (-COOH)

 Electrophilic Site

Acylation

Amide Formation

Diazotization

Sandmeyer Rxns

Alkylation

Secondary/Tertiary Amines

Esterification

Ester Formation

Amidation_acid

Amide Formation (EDC, etc.)

Click to download full resolution via product page

Caption: Key Reactive Sites and Potential Transformations.
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The Aromatic Amine: The aniline-type amine group is a versatile nucleophile. It readily

undergoes acylation with acid chlorides or activated esters to form amides, alkylation, and

diazotization followed by Sandmeyer reactions to introduce a wide variety of other functional

groups.

The Carboxylic Acid: This group is an electrophilic handle. It can be converted to esters via

Fischer esterification or reaction with alkyl halides under basic conditions. More importantly

for drug development, it can be activated (e.g., with coupling reagents like EDC or HATU) to

readily form amide bonds with primary or secondary amines.

Synthetic Origin: While specific preparations are proprietary, a plausible and common

strategy for synthesizing such biphenyl structures is the Suzuki coupling reaction. This would

involve coupling a boronic acid (or ester) derivative of one ring with a halide (bromide or

iodide) of the other. For example, coupling 4-carboxyphenylboronic acid with 3-bromoaniline

(or a protected version thereof) in the presence of a palladium catalyst would yield the

desired carbon skeleton.

Section 6: Applications in Drug Discovery
The bifunctional nature of 4-(3-aminophenyl)benzoic acid makes it a valuable linker molecule

in modern pharmacology. Its primary emerging application is in the construction of PROteolysis

TArgeting Chimeras (PROTACs).

A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein

(Protein of Interest, POI) and an E3 ubiquitin ligase. This induced proximity triggers the

ubiquitination and subsequent degradation of the target protein by the proteasome. 4-(3-
aminophenyl)benzoic acid serves as an excellent piece of the "linker" component that

connects the POI-binding ligand to the E3 ligase-binding ligand. The amine and carboxylic acid

groups provide orthogonal handles for sequential amide bond formation, allowing for the

controlled and directional assembly of the final PROTAC molecule. Its classification as a

"Protein Degrader Building Block" directly points to this advanced application[1].

Beyond PROTACs, the broader class of aminobenzoic acids has a long history as a

foundational scaffold in drug design, found in antibacterial, anesthetic, and antineoplastic

agents[12]. The unique 3',4-disubstituted biphenyl structure of this molecule provides a specific
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vector and rigidity that can be exploited by medicinal chemists to optimize ligand binding and

pharmacokinetic properties.

Section 7: Safety and Handling
No specific safety data sheet (SDS) is publicly available for 4-(3-aminophenyl)benzoic acid
(CAS 124221-69-8). Therefore, it must be handled with the care afforded to all novel laboratory

chemicals. General guidance based on related compounds is as follows:

Hazard Classification: The related isomer 4-(4-aminophenyl)benzoic acid is classified as

"Harmful if swallowed" (Acute Tox. 4)[13]. It is prudent to assume a similar hazard profile.

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including

safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14]

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.[15]

References
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
DTIC. Experimental Procedures for the Measurement of Polymer Solubility and Rheological
Properties.
Stephens, S. J., & Jonich, M. J. (1970). Determination of pKa using the half-volume method:
A laboratory experiment. Journal of Chemical Education, 47(9), 631.
Lund University Publications. Methods for measurement of solubility and dissolution rate of
sparingly soluble drugs.
ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake
Assay.
De Biasi, A., et al. (2013). Development of Methods for the Determination of pKa Values.
Analytica Chimica Acta, 787, 1-19.
PubChem. 4-(4-Aminophenyl)benzoic acid. National Center for Biotechnology Information.
Pharmaffiliates. 4-(3-Aminophenyl)benzoic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b111472?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Aminophenyl_benzoic-acid
https://www.carlroth.com/medias/SDB-0979-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTk3NTN8YXBwbGljYXRpb24vcGRmfGFHRXlMMmc0WWk4NU1UWXhNelF6TXpZNU1qUTJMMU5FUWw4d09UYzVYMGxGWDBWT0xuQmtaZ3xiODFkM2IxMDcyNWZjNjJmYzIxYjk0ZGQwNjUyZGRhNTM3NmNiMGE5NzRjNDM0N2UyODk2MmY2NTFkMDNhNmI1
https://www.carlroth.com/medias/SDB-0979-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTk3NTN8YXBwbGljYXRpb24vcGRmfGFHRXlMMmc0WWk4NU1UWXhNelF6TXpZNU1qUTJMMU5FUWw4d09UYzVYMGxGWDBWT0xuQmtaZ3xiODFkM2IxMDcyNWZjNjJmYzIxYjk0ZGQwNjUyZGRhNTM3NmNiMGE5NzRjNDM0N2UyODk2MmY2NTFkMDNhNmI1
https://www.fishersci.com/store/msds?partNumber=AC146212500&productDescription=4-AMINOBENZOIC+ACID%2C+99%25+250GR&vendorId=VN00032119&countryCode=US&language=en
https://www.benchchem.com/product/b111472?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b111472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemistry LibreTexts. 2.8: pH measurement and determination of pKa value.
PubChem. 4'-Aminobiphenyl-3-carboxylic acid. National Center for Biotechnology
Information.
Sarex. 4-Aminobenzoic acid.
ResearchGate. Preparative synthesis of 3- and 4-(3-alkoxy-4-
acyloxyphenylmethylamino)benzoic acids.
Carl ROTH. Safety Data Sheet: 4-Aminobenzoic acid.
ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-
aminobenzoic acids.
The Royal Society of Chemistry. Supporting information - General Procedure for the
Reduction of Aromatic Nitro Compounds.
Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to
Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9.
NIST. Benzoic acid, 4-amino-, methyl ester. NIST Chemistry WebBook.
The Royal Society of Chemistry. Supplementary Information - General Procedures.
ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
YouTube. Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid.
MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and
Cytotoxic Agents.
Al-Otaibi, J. S., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential
Therapeutic Applications. Molecules, 27(15), 4983.
Google Patents. Preparation method of 4-aminobenzoic acid and derivatives thereof.
O'Hagan, D. (2008). Drug evolution: p-aminobenzoic acid as a building block. Natural
Product Reports, 25(3), 435-452.
Research Journal of Pharmacy and Technology. Synthesis, Antimicrobial Evaluation and
Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial
Neuraminidase Inhibitors.
PubChem. 4-(Aminomethyl)Benzoic Acid. National Center for Biotechnology Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. calpaclab.com [calpaclab.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b111472?utm_src=pdf-custom-synthesis
https://www.calpaclab.com/4-3-aminophenyl-benzoic-acid-min-96-5-grams/ala-a180504-5g
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b111472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. pharmaffiliates.com [pharmaffiliates.com]

3. 4-Aminobenzoic acid [sarex.com]

4. 85096-04-4 CAS MSDS (3-(4-Aminophenyl)benzoic acid) Melting Point Boiling Point
Density CAS Chemical Properties [chemicalbook.com]

5. 3-(4-Aminophenyl)benzoic acid | 85096-04-4 [amp.chemicalbook.com]

6. lup.lub.lu.se [lup.lub.lu.se]

7. benchchem.com [benchchem.com]

8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

9. creative-bioarray.com [creative-bioarray.com]

10. Development of Methods for the Determination of pKa Values - PMC
[pmc.ncbi.nlm.nih.gov]

11. pubs.acs.org [pubs.acs.org]

12. Drug evolution: p-aminobenzoic acid as a building block - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. 4-(4-Aminophenyl)benzoic acid | C13H11NO2 | CID 308678 - PubChem
[pubchem.ncbi.nlm.nih.gov]

14. carlroth.com:443 [carlroth.com:443]

15. fishersci.com [fishersci.com]

To cite this document: BenchChem. [Introduction: A Versatile Biphenyl Scaffold for Modern
Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b111472#physical-and-chemical-properties-of-4-3-
aminophenyl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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